molecular formula C12H17NO B150845 (1-Phenylpiperidin-4-yl)methanol CAS No. 697306-45-9

(1-Phenylpiperidin-4-yl)methanol

Cat. No.: B150845
CAS No.: 697306-45-9
M. Wt: 191.27 g/mol
InChI Key: TXXOCHYAPLXLKC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Phenylpiperidin-4-yl)methanol can be synthesized through the condensation reaction of piperidine and benzaldehyde, followed by reduction to yield the corresponding methanol derivative . The reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (1-Phenylpiperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical processes, including signal transduction, metabolic pathways, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenylpiperidin-4-yl)ethanol
  • (1-Phenylpiperidin-4-yl)propanol
  • (1-Phenylpiperidin-4-yl)butanol

Uniqueness

(1-Phenylpiperidin-4-yl)methanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Biological Activity

(1-Phenylpiperidin-4-yl)methanol is a compound of significant interest due to its unique structural features and biological activity. This article explores its mechanisms of action, biochemical pathways, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound possesses a piperidine ring with a phenyl group at the 1-position and a hydroxymethyl group at the 4-position. This structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Property Description
Molecular FormulaC13H17N
Molecular Weight189.29 g/mol
Functional GroupsHydroxymethyl, Phenyl
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets, influencing neurotransmitter systems and metabolic pathways.

Target Interactions

  • Enzyme Modulation : The compound acts as a substrate for enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are crucial for the metabolism of neurotransmitters like dopamine, norepinephrine, and serotonin.
  • Receptor Binding : It can bind to specific receptors, including G-protein coupled receptors (GPCRs), altering intracellular signaling cascades and gene expression.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

The compound has demonstrated antimicrobial activity through mechanisms similar to those of methenamine, which hydrolyzes to formaldehyde in acidic environments, leading to protein denaturation in bacteria.

Neuropharmacological Effects

Studies have shown that this compound can influence neurotransmitter levels by modulating enzyme activity related to neurotransmitter synthesis and degradation.

Study on Antimycobacterial Activity

A study evaluating various analogs of piperidine derivatives found that compounds structurally related to this compound exhibited promising activity against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values ranged from 2.0 µM to 6.8 µM for different analogs, suggesting that modifications at the 4-position of the piperidine ring can enhance activity .

Pharmacokinetic Studies

Pharmacokinetic evaluations indicate that similar compounds are well absorbed in the gastrointestinal tract and are primarily excreted via urine. This suggests favorable absorption characteristics for this compound, potentially enhancing its therapeutic utility.

Comparison with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other phenylpiperidine derivatives:

Compound Unique Features Biological Activity
This compoundHydroxymethyl groupNeurotransmitter modulation
(1-(4-Aminophenyl)piperidin-4-olAmino groupPotential β-blocker
(1-(4-Methylphenyl)piperidin-4-olMethyl substitutionAltered lipophilicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-Phenylpiperidin-4-yl)methanol, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reductive amination of 1-phenylpiperidin-4-one with methanol derivatives under catalytic hydrogenation or using sodium triacetoxyborohydride (STAB) in dichloromethane. For example, analogous piperidine derivatives are synthesized via reductive amination of ketones with amines, followed by purification via column chromatography (e.g., silica gel with CHCl₃/MeOH gradients) . Yield optimization requires precise stoichiometric control of reactants, inert atmospheres (argon/nitrogen), and monitoring reaction progress via thin-layer chromatography (TLC). Purity (>95%) is confirmed using HPLC or GC-MS .

Q. How can spectroscopic techniques characterize this compound’s structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the piperidine ring protons (δ 2.3–3.0 ppm, multiplet) and aromatic protons (δ 7.2–7.4 ppm, multiplet). Methanol’s hydroxyl proton may appear as a broad singlet (~1.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., calculated m/z for C₁₂H₁₇NO: 191.13) using high-resolution MS. Fragmentation patterns should align with piperidine ring cleavage and phenyl group retention .
  • FTIR : Identify O-H stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives for biological activity?

  • Methodological Answer :

  • Derivatization : Introduce substituents at the piperidine nitrogen (e.g., alkylation, acylation) or the phenyl ring (e.g., halogens, methoxy groups) to modulate lipophilicity and electronic effects .
  • Assays : Test derivatives in vitro for receptor binding (e.g., opioid or serotonin receptors) or enzyme inhibition (e.g., kinases) using radioligand displacement or fluorescence-based assays. For antimicrobial activity, use minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .
  • Data Analysis : Corrogate substituent effects with activity using multivariate regression or machine learning models .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line authenticity, solvent controls). For example, discrepancies in opioid receptor binding may arise from variations in cell membrane preparation .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends. Use statistical tools (e.g., ANOVA, Bayesian inference) to account for experimental variability .
  • Mechanistic Studies : Employ computational docking or molecular dynamics to clarify binding modes and confirm target engagement .

Q. How can green chemistry principles be applied to optimize this compound synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol, which have lower environmental impact .
  • Catalysis : Use immobilized enzymes (e.g., alcohol dehydrogenases) for stereoselective reductions, improving atom economy .
  • Waste Mitigation : Implement solvent recovery systems and catalytic reaction conditions to minimize hazardous byproducts .

Q. Future Research Directions

  • Biocatalytic Optimization : Explore engineered enzymes for asymmetric synthesis of enantiomerically pure derivatives .
  • Environmental Impact Assessment : Conduct biodegradability studies (e.g., OECD 301F) and ecotoxicity profiling (e.g., Daphnia magna assays) .
  • Polypharmacology Screening : Evaluate off-target effects using high-throughput screening panels to identify potential therapeutic repurposing .

Properties

IUPAC Name

(1-phenylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXOCHYAPLXLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590897
Record name (1-Phenylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697306-45-9
Record name (1-Phenylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(1-Phenylpiperidin-4-yl)methanol
(1-Phenylpiperidin-4-yl)methanol
(1-Phenylpiperidin-4-yl)methanol
(1-Phenylpiperidin-4-yl)methanol
(1-Phenylpiperidin-4-yl)methanol
(1-Phenylpiperidin-4-yl)methanol

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